N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide
Description
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a chiral benzamide derivative featuring a diphenylphosphanyl group and a 3,5-bis(trifluoromethyl)benzoyl core. Key properties include:
Properties
IUPAC Name |
N-[(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-yl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F6NOP/c1-3-18(2)24(17-36(22-10-6-4-7-11-22)23-12-8-5-9-13-23)34-25(35)19-14-20(26(28,29)30)16-21(15-19)27(31,32)33/h4-16,18,24H,3,17H2,1-2H3,(H,34,35)/t18-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFFZXZEJNVVMN-MHECFPHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F6NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
A. N-[1-(3-Cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
- Structure : Differs in the pyrazin-2-yl ethyl substituent instead of the diphenylphosphanyl-pentan-2-yl group.
- Synthesis : Prepared via Pd-catalyzed cyanation (45% yield) using Zn(CN)2 and Pd(PPh3)4 .
- Applications : Intermediate for agrochemical or pharmaceutical synthesis due to its nitrile functionality .
B. Pesticide-Benzamide Derivatives (e.g., Flutolanil)
Thiourea Derivatives with Bis(trifluoromethyl)phenyl Groups
Comparison : Unlike the target compound, these thioureas exhibit hydrogen-bonding capacity and are used in dye chemistry or receptor studies. The target’s phosphanyl group suggests catalytic applications instead .
Phosphine-Containing Analogs
A. (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
- Structure : Nearly identical to the target but with a shorter 3-methylbutan-2-yl chain.
- Properties : MW 511.44 g/mol, stored under inert conditions .
- Role : Demonstrates the impact of chain length on steric effects in catalysis.
B. (S)-N-(1-(3',5'-Di-tert-butyl-biphenyl-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide
Pharmacologically Active Trifluoromethyl-Benzamides
- Example : L-742694 (a morpholine derivative with bis(trifluoromethyl)benzyl groups).
- Applications : GPCR modulators, underscoring the pharmacological relevance of trifluoromethyl motifs .
- Contrast : The target compound’s phosphanyl group likely redirects its use from medicinal chemistry to catalysis.
Biological Activity
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition properties, receptor interactions, and potential therapeutic applications.
Structural Overview
The compound features a diphenylphosphanyl group attached to a chiral methylpentan-2-yl moiety and a benzamide core with two trifluoromethyl substitutions. These structural elements contribute to its distinctive chemical properties and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C27H26F6NOP |
| Molar Mass | 525.47 g/mol |
| CAS Number | 1239019-66-9 |
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit enzyme inhibition properties. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activities. This coordination is hypothesized to enhance the compound's interaction with specific enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial .
Receptor Interactions
Research suggests that this compound may interact with various biological receptors. The trifluoromethyl groups enhance the compound's lipophilicity and stability, which are crucial for membrane permeability and protein binding. Such characteristics may allow it to effectively target specific receptors involved in signal transduction pathways .
Study 1: Enzyme Activity Assay
In a study examining the enzyme inhibition capabilities of this compound, researchers found that the compound inhibited a specific kinase involved in T-cell activation. The IC50 value was determined to be in the low micromolar range, indicating promising potential for further development as an immunomodulatory agent.
Study 2: Interaction with Metal Ions
Another study focused on the coordination chemistry of the diphenylphosphanyl group within the compound. It was shown that this group could effectively bind to various transition metals, enhancing catalytic processes relevant in biological systems. This property suggests potential applications in drug design where metal coordination plays a critical role .
Comparative Analysis
To better understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diphenylphosphine | Phosphorus-containing compound | Simpler structure without additional functional groups |
| Trifluoromethylbenzamide | Benzamide with trifluoromethyl groups | Lacks the diphenylphosphanyl moiety |
| N,N-Dimethylbenzamide | Simple amide structure | No phosphorus or fluorinated groups present |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Begin with chiral pool synthesis using (2S,3S)-3-methylpentan-2-amine as a starting material. Incorporate diphenylphosphine via nucleophilic substitution under inert atmosphere (e.g., argon) to preserve stereochemistry .
- Optimize coupling reactions (e.g., amidation) using coupling agents like HATU or EDC·HCl, monitored by TLC or HPLC.
- Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) and use response surface methodology (RSM) to identify optimal yields .
Q. How can the stereochemical integrity of this compound be validated during synthesis and purification?
- Methodological Answer :
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) to resolve enantiomers.
- Confirm absolute configuration via X-ray crystallography of a crystalline derivative (e.g., metal complex) .
- Monitor optical rotation ([α]D) at each synthetic step to detect racemization .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the diphenylphosphanyl group .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence the electronic and steric properties of the benzamide moiety in catalysis?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density distribution and identify reactive sites (e.g., Fukui indices) .
- Compare catalytic activity with non-fluorinated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) to isolate steric/electronic effects .
Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer :
- Conduct reproducibility tests under standardized conditions (solvent, temperature, substrate scope).
- Analyze trace impurities (e.g., phosphine oxides) via LC-MS; these may inhibit catalysis .
- Use multivariate regression to identify confounding variables (e.g., moisture levels, ligand-to-metal ratio) .
Q. How can computational modeling guide the design of derivatives for enantioselective catalysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
